molecular formula C8H15Cl2N3 B2823110 (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride CAS No. 2377035-46-4

(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride

Cat. No.: B2823110
CAS No.: 2377035-46-4
M. Wt: 224.13
InChI Key: HIFDCIOPFBFZTE-WYSYYCCVSA-N
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Description

(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H13N3·2HCl. It is characterized by the presence of an imidazole ring attached to a cyclobutyl group, which is further connected to a methanamine moiety. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride typically involves the following steps:

  • Formation of the Cyclobutyl Intermediate: : The initial step involves the preparation of a cyclobutyl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.

  • Attachment of the Imidazole Ring: : The cyclobutyl intermediate is then reacted with imidazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the (3-Imidazol-1-ylcyclobutyl) intermediate.

  • Introduction of the Methanamine Group: : The final step involves the introduction of the methanamine group. This can be done by reacting the (3-Imidazol-1-ylcyclobutyl) intermediate with formaldehyde and ammonium chloride under reductive amination conditions.

  • Formation of the Dihydrochloride Salt: : The free base form of the compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

  • Industry: : It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Imidazol-1-ylpropyl)methanamine;dihydrochloride
  • (3-Imidazol-1-ylbutyl)methanamine;dihydrochloride
  • (3-Imidazol-1-ylpentyl)methanamine;dihydrochloride

Uniqueness

(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its linear or branched analogs. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(3-imidazol-1-ylcyclobutyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-7-3-8(4-7)11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFDCIOPFBFZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377035-46-4
Record name [(1r,3r)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride
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